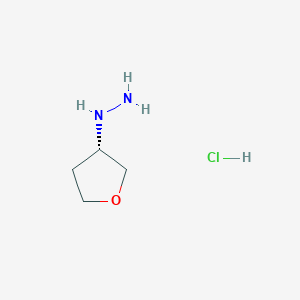

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride” is a derivative of hydrazine . Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .

Synthesis Analysis

The synthesis of hydrazine derivatives involves various methods. For instance, the electrophilic amination of primary aliphatic and aromatic amines with a diethylketomalonate-derived oxaziridine affords the corresponding N-Boc hydrazines . Another method involves the cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant .Molecular Structure Analysis

Hydrazine has a molecular weight of 32.0452 g/mol . Each subunit of H2N-N is pyramidal and the N−N bond distance is about 1.45 Å . The 3D structure of hydrazine can be viewed using Java or Javascript .Chemical Reactions Analysis

Hydrazine undergoes various chemical reactions. For instance, the Wolff–Kishner reaction involves the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of N2 gas to give a carbanion, and protonation to give the alkane product .Physical And Chemical Properties Analysis

Hydrazine is a highly reactive, flammable, colorless liquid with a smell close to that of ammonia . It has a flash point value of 99°F . It is miscible in water and has a specific gravity of 1.01 .Mechanism of Action

Safety and Hazards

Future Directions

Hydrazine is used in various fields including as a propellant in space vehicles, a precursor in several pharmaceutical products, a reducing agent for selenium, arsenic, and tellurium, a corrosion inhibitor in cooling water reactors, and in the process of electrolytic plating of metals on plastic and glass . Its future use will likely continue in these areas and potentially expand as new applications are discovered.

properties

IUPAC Name |

[(3S)-oxolan-3-yl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFARIZPHSIGFQ-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2619537.png)

![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)

![N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619540.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2619542.png)

![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)

![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)

![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)